4-BR-2-(2-((4-Ethylanilino)(oxo)AC)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate
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Overview
Description
Preparation Methods
The synthesis of 4-BR-2-(2-((4-Ethylanilino)(oxo)AC)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate involves multiple steps, typically starting with the preparation of the core structure followed by the introduction of functional groups. The reaction conditions often include the use of specific reagents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity .
Chemical Reactions Analysis
4-BR-2-(2-((4-Ethylanilino)(oxo)AC)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-BR-2-(2-((4-Ethylanilino)(oxo)AC)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-BR-2-(2-((4-Ethylanilino)(oxo)AC)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
4-BR-2-(2-((4-Ethylanilino)(oxo)AC)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate can be compared with other similar compounds, such as:
- 4-BR-2-(2-((3-Methoxyanilino)(oxo)AC)carbohydrazonoyl)phenyl 4-ethoxybenzoate
- 4-BR-2-(2-((4-EthoxyAnilino)(oxo)AC)carbohydrazonoyl)phenyl 4-methoxybenzoate
- 4-BR-2-(2-((3-Methoxyanilino)(oxo)AC)carbohydrazonoyl)phenyl 2-methylbenzoate .
These compounds share similar structural features but differ in their functional groups, which can influence their chemical reactivity and applications
Properties
CAS No. |
769149-73-7 |
---|---|
Molecular Formula |
C26H24BrN3O6 |
Molecular Weight |
554.4 g/mol |
IUPAC Name |
[4-bromo-2-[(E)-[[2-(4-ethylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate |
InChI |
InChI=1S/C26H24BrN3O6/c1-4-16-5-9-20(10-6-16)29-24(31)25(32)30-28-15-18-13-19(27)8-12-21(18)36-26(33)17-7-11-22(34-2)23(14-17)35-3/h5-15H,4H2,1-3H3,(H,29,31)(H,30,32)/b28-15+ |
InChI Key |
XLLLVLJKYCWAJD-RWPZCVJISA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=C(C=CC(=C2)Br)OC(=O)C3=CC(=C(C=C3)OC)OC |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=C(C=CC(=C2)Br)OC(=O)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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